molecular formula C23H25FN4O3 B4311413 ETHYL 1-{[3-[(Z)-2-(2-FLUOROPHENYL)HYDRAZONO]-2-OXO-1H-INDOL-1(2H)-YL]METHYL}-4-PIPERIDINECARBOXYLATE

ETHYL 1-{[3-[(Z)-2-(2-FLUOROPHENYL)HYDRAZONO]-2-OXO-1H-INDOL-1(2H)-YL]METHYL}-4-PIPERIDINECARBOXYLATE

Cat. No.: B4311413
M. Wt: 424.5 g/mol
InChI Key: ZKXQBHCGBQFNRS-UHFFFAOYSA-N
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Description

Ethyl 1-({3-[(2-fluorophenyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of ETHYL 1-{[3-[(Z)-2-(2-FLUOROPHENYL)HYDRAZONO]-2-OXO-1H-INDOL-1(2H)-YL]METHYL}-4-PIPERIDINECARBOXYLATE involves multiple steps. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to form the indole core

Chemical Reactions Analysis

Ethyl 1-({3-[(2-fluorophenyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)piperidine-4-carboxylate undergoes several types of chemical reactions:

Scientific Research Applications

Ethyl 1-({3-[(2-fluorophenyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)piperidine-4-carboxylate has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 1-{[3-[(Z)-2-(2-FLUOROPHENYL)HYDRAZONO]-2-OXO-1H-INDOL-1(2H)-YL]METHYL}-4-PIPERIDINECARBOXYLATE involves its interaction with various molecular targets. The indole core allows it to bind with high affinity to multiple receptors, influencing pathways involved in cell signaling, apoptosis, and inflammation . The fluorophenyl group enhances its binding specificity and potency.

Comparison with Similar Compounds

Ethyl 1-({3-[(2-fluorophenyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)piperidine-4-carboxylate can be compared with other indole derivatives such as:

The uniqueness of ETHYL 1-{[3-[(Z)-2-(2-FLUOROPHENYL)HYDRAZONO]-2-OXO-1H-INDOL-1(2H)-YL]METHYL}-4-PIPERIDINECARBOXYLATE lies in its specific structural features, such as the fluorophenyl group and the piperidine ring, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

ethyl 1-[[3-[(2-fluorophenyl)diazenyl]-2-hydroxyindol-1-yl]methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3/c1-2-31-23(30)16-11-13-27(14-12-16)15-28-20-10-6-3-7-17(20)21(22(28)29)26-25-19-9-5-4-8-18(19)24/h3-10,16,29H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXQBHCGBQFNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 1-{[3-[(Z)-2-(2-FLUOROPHENYL)HYDRAZONO]-2-OXO-1H-INDOL-1(2H)-YL]METHYL}-4-PIPERIDINECARBOXYLATE
Reactant of Route 2
ETHYL 1-{[3-[(Z)-2-(2-FLUOROPHENYL)HYDRAZONO]-2-OXO-1H-INDOL-1(2H)-YL]METHYL}-4-PIPERIDINECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 1-{[3-[(Z)-2-(2-FLUOROPHENYL)HYDRAZONO]-2-OXO-1H-INDOL-1(2H)-YL]METHYL}-4-PIPERIDINECARBOXYLATE
Reactant of Route 4
ETHYL 1-{[3-[(Z)-2-(2-FLUOROPHENYL)HYDRAZONO]-2-OXO-1H-INDOL-1(2H)-YL]METHYL}-4-PIPERIDINECARBOXYLATE
Reactant of Route 5
ETHYL 1-{[3-[(Z)-2-(2-FLUOROPHENYL)HYDRAZONO]-2-OXO-1H-INDOL-1(2H)-YL]METHYL}-4-PIPERIDINECARBOXYLATE
Reactant of Route 6
ETHYL 1-{[3-[(Z)-2-(2-FLUOROPHENYL)HYDRAZONO]-2-OXO-1H-INDOL-1(2H)-YL]METHYL}-4-PIPERIDINECARBOXYLATE

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